ethyl 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.
Preparation Methods
The synthesis of ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process. One common synthetic route includes the use of 3,4,5-trimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including aldol condensation, cyclization, and esterification to form the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits bioactivity that makes it a candidate for studying biological pathways and interactions.
Medicine: It has shown potential in medicinal chemistry for developing new therapeutic agents, particularly due to the trimethoxyphenyl group’s known pharmacological properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to effects such as anti-cancer activity. The compound also affects pathways involving histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2), contributing to its diverse bioactivity .
Comparison with Similar Compounds
ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
Combretastatin derivatives: Potent microtubule targeting agents.
These comparisons highlight the unique properties of ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE, particularly its potential for diverse bioactivity and therapeutic applications.
Properties
Molecular Formula |
C19H26N2O6 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-5-27-19(23)21-10-8-20(9-11-21)17(22)7-6-14-12-15(24-2)18(26-4)16(13-14)25-3/h6-7,12-13H,5,8-11H2,1-4H3/b7-6+ |
InChI Key |
LLFQQKMFIAKORU-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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